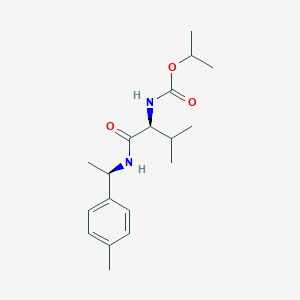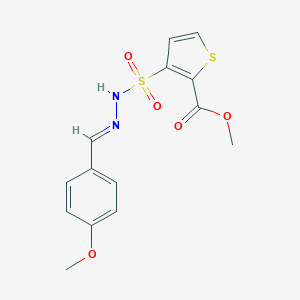
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MMTSC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMTSC is a sulfonyl hydrazone derivative of thiophene carboxylic acid and has been found to exhibit potent anti-inflammatory and antioxidant properties. In
Wissenschaftliche Forschungsanwendungen
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, this compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer, diabetes, and inflammation. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant properties, as well as its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high doses. Therefore, it is important to optimize the dosage and delivery method of this compound for lab experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including the optimization of its synthesis method, the development of new delivery methods, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Methyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can be synthesized via a multistep process involving the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-thiophenecarboxylic acid to form the final product, this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
Eigenschaften
CAS-Nummer |
145865-77-6 |
|---|---|
Molekularformel |
C14H14N2O5S2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
methyl 3-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5S2/c1-20-11-5-3-10(4-6-11)9-15-16-23(18,19)12-7-8-22-13(12)14(17)21-2/h3-9,16H,1-2H3/b15-9+ |
InChI-Schlüssel |
MHXYTWIYSYXGTG-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Synonyme |
2-Thiophenecarboxylic acid, 3-((((4-methoxyphenyl)methylene)hydrazino) sulfonyl)-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)

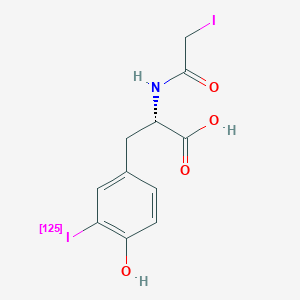
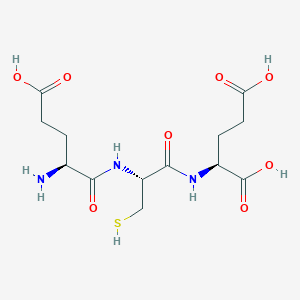
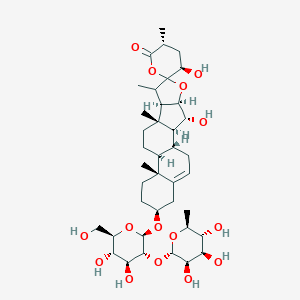
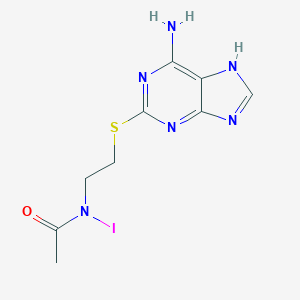
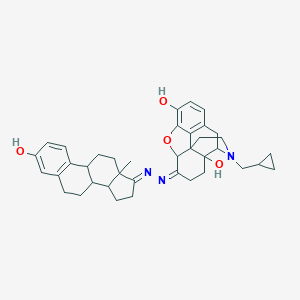

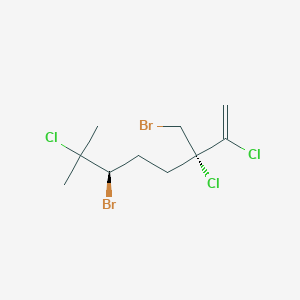


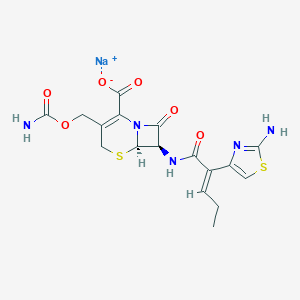
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
